8-(5-Ethylpyridin-2-yl)-2-methyl-6-(piperidin-1-yl)-7H-purine
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Overview
Description
8-(5-ETHYLPYRIDIN-2-YL)-2-METHYL-6-(PIPERIDIN-1-YL)-1H-PURINE is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a pyridine ring substituted with an ethyl group, a methyl group on the purine ring, and a piperidine ring. These structural features contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(5-ETHYLPYRIDIN-2-YL)-2-METHYL-6-(PIPERIDIN-1-YL)-1H-PURINE typically involves multi-step organic reactions. One common method includes the condensation of 2-methyl-6-chloropurine with 5-ethyl-2-pyridylamine under basic conditions to form the intermediate compound. This intermediate is then reacted with piperidine in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
8-(5-ETHYLPYRIDIN-2-YL)-2-METHYL-6-(PIPERIDIN-1-YL)-1H-PURINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted purine derivatives.
Scientific Research Applications
8-(5-ETHYLPYRIDIN-2-YL)-2-METHYL-6-(PIPERIDIN-1-YL)-1H-PURINE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).
Medicine: Investigated for its anticancer properties due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 8-(5-ETHYLPYRIDIN-2-YL)-2-METHYL-6-(PIPERIDIN-1-YL)-1H-PURINE involves its interaction with specific molecular targets. It primarily acts as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By binding to the active site of CDKs, it prevents the phosphorylation of target proteins, thereby inhibiting cell division and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also inhibit CDKs and have similar anticancer properties.
Pyridin-2-yl pyrimidine derivatives: Known for their antifibrotic and antimicrobial activities.
Uniqueness
8-(5-ETHYLPYRIDIN-2-YL)-2-METHYL-6-(PIPERIDIN-1-YL)-1H-PURINE is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards CDKs compared to other similar compounds .
Properties
CAS No. |
105823-94-7 |
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Molecular Formula |
C18H22N6 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
8-(5-ethylpyridin-2-yl)-2-methyl-6-piperidin-1-yl-7H-purine |
InChI |
InChI=1S/C18H22N6/c1-3-13-7-8-14(19-11-13)16-22-15-17(23-16)20-12(2)21-18(15)24-9-5-4-6-10-24/h7-8,11H,3-6,9-10H2,1-2H3,(H,20,21,22,23) |
InChI Key |
QGXTYIONYZQPQR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(C=C1)C2=NC3=C(N2)C(=NC(=N3)C)N4CCCCC4 |
Origin of Product |
United States |
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